Comprehensive Physicochemical and Synthetic Profiling of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one
Comprehensive Physicochemical and Synthetic Profiling of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one
Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the N-aryl piperidone scaffold represents a privileged vector for drug discovery, frequently utilized in the design of central nervous system (CNS) modulators, kinase inhibitors, and allosteric modulators. Specifically, 1-(3-fluoro-5-methylphenyl)piperidin-4-one is a highly versatile building block. The piperidin-4-one core provides a rigid, sp³-rich framework that allows for precise spatial projection of substituents via the reactive ketone moiety. Concurrently, the 3-fluoro-5-methylphenyl group acts as a sophisticated pharmacophore modifier: the fluorine atom modulates the basicity of the tertiary amine to enhance blood-brain barrier (BBB) penetrance, while the methyl group provides a lipophilic anchor to occupy hydrophobic binding pockets.
This technical guide provides an in-depth analysis of the physicochemical properties, chemical reactivity, and field-validated synthetic methodologies for this critical intermediate.
Physicochemical & Structural Properties
The physical and chemical properties of a building block dictate its behavior in both synthetic workflows and biological systems. The data presented below is derived from computational models and extrapolated from structurally analogous N-aryl piperidones [1, 2, 3].
Table 1: Key Physicochemical Parameters
| Property | Value (Predicted/Extrapolated) | Mechanistic Rationale & Application Impact |
| Molecular Formula | C₁₂H₁₄FNO | Standard composition for this N-aryl piperidone. |
| Molecular Weight | 207.25 g/mol | Low molecular weight ensures the final elaborated drug candidate remains within Lipinski's Rule of 5. |
| Boiling Point | 359.1 ± 42.0 °C | High boiling point indicates thermal stability, allowing for high-temperature synthetic transformations (e.g., reductive aminations). |
| Density | 1.159 ± 0.06 g/cm³ | Standard density for fluorinated aromatic nitrogen heterocycles. |
| pKa (Conjugate Acid) | 4.27 ± 0.40 | Critical: The strongly electron-withdrawing (-I) 3-fluoro group pulls electron density away from the aniline-like nitrogen. This significantly lowers the pKa compared to aliphatic piperidines (pKa ~9-10), ensuring the molecule remains largely un-ionized at physiological pH (7.4), thereby maximizing passive membrane permeability. |
| LogP | ~2.8 - 3.1 | The 5-methyl group increases lipophilicity, driving the LogP into an optimal range for CNS penetration and hydrophobic target engagement. |
| TPSA | 20.31 Ų | Low Topological Polar Surface Area (1 ketone O + 1 tertiary N) strongly favors BBB crossing and high oral bioavailability. |
Chemical Reactivity & Stability
The utility of 1-(3-fluoro-5-methylphenyl)piperidin-4-one lies in its orthogonal reactivity profile.
Ketone Reactivity (The Electrophilic Center)
The C4-ketone is highly electrophilic and serves as the primary site for structural elaboration. It readily undergoes:
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Reductive Amination: Reaction with primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields 4-amino piperidine derivatives.
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Organometallic Addition: Grignard reagents or organolithium species attack the carbonyl to form tertiary alcohols. Note: The tertiary aniline nitrogen is generally unreactive toward these nucleophiles, eliminating the need for N-protection.
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Wittig Olefination: Yields exocyclic alkenes, which can be subsequently reduced or functionalized via hydroboration.
Amine Stability
Because the nitrogen is directly conjugated to the electron-deficient 3-fluoro-5-methylphenyl ring, its nucleophilicity and basicity are severely attenuated. It is highly resistant to oxidation (e.g., N-oxide formation) under standard conditions, providing a stable backbone during downstream synthetic steps.
Synthetic Methodologies
To synthesize 1-(3-fluoro-5-methylphenyl)piperidin-4-one, chemists must overcome the inherent challenge of N-arylating a secondary amine without triggering competitive reactions at the ketone. Below are two field-proven, self-validating protocols.
Route A: Palladium-Catalyzed Buchwald-Hartwig Amination (Modern Standard)
This is the preferred method for generating N-aryl piperidones, utilizing a protected ketone to prevent enolate-driven side reactions (such as α-arylation or self-condensation) under strongly basic cross-coupling conditions [4].
Protocol:
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Preparation: In an oven-dried Schlenk flask under argon, combine 1-bromo-3-fluoro-5-methylbenzene (1.0 equiv) and piperidin-4-one ethylene ketal (1.2 equiv).
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Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to facilitate the oxidative addition of deactivated aryl bromides and accelerate reductive elimination, preventing unwanted β-hydride elimination.
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Base Addition: Add sodium tert-butoxide (NaOtBu, 1.5 equiv) and anhydrous toluene (0.2 M).
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Coupling: Heat the mixture to 100 °C for 12 hours. Monitor via LC-MS until the aryl bromide is consumed.
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Deprotection (Self-Validating Step): Filter the mixture through Celite, concentrate, and dissolve the crude ketal in THF. Add 2M aqueous HCl and stir at room temperature for 4 hours. The acidic environment hydrolyzes the ketal back to the ketone.
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Isolation: Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography to yield the pure 1-(3-fluoro-5-methylphenyl)piperidin-4-one.
Fig 1. Bipartite synthetic workflow for 1-(3-fluoro-5-methylphenyl)piperidin-4-one via Buchwald-Hartwig amination.
Route B: Double Alkylation of Primary Amines (The Reese Method)
For environments where transition-metal catalysis is restricted, the classical double alkylation of anilines utilizing 1,5-dichloropentan-3-one derivatives is highly effective [1].
Protocol:
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Condensation: Reflux 3-fluoro-5-methylaniline (1.0 equiv) with 1,5-dichloropentan-3-one (1.1 equiv) and p-toluenesulfonic acid monohydrate in dry methanol.
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Acetal Formation: Add an excess of trimethyl orthoformate to the reaction mixture. This traps the intermediate as the dimethyl acetal, driving the double alkylation ring-closure forward and preventing polymerization.
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Hydrolysis: Isolate the 1-arylpiperidin-4-one dimethyl acetal, then hydrolyze it in formic acid–water (9:1 v/v) at room temperature to quantitatively yield the parent ketone.
Application in Drug Discovery (ADME/PK Impact)
When 1-(3-fluoro-5-methylphenyl)piperidin-4-one is incorporated into a drug candidate, the specific substitution pattern on the phenyl ring profoundly impacts the molecule's Pharmacokinetics (PK) and Pharmacodynamics (PD).
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Metabolic Shielding: The 3-fluoro substituent blocks cytochrome P450 (CYP3A4/CYP2D6) mediated aromatic oxidation at a metabolically vulnerable meta-position. This shifts the clearance mechanism, prolonging the drug's half-life.
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Target Residence Time: The 5-methyl group acts as a "hydrophilic pocket filler." In kinase inhibitors, this methyl group frequently projects into the hydrophobic sub-pocket adjacent to the ATP-binding hinge region, significantly increasing the target residence time and binding affinity.
Fig 2. Pharmacodynamic and pharmacokinetic modulation by the 3-fluoro-5-methylphenyl piperidone core.
References
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Faja, M., Reese, C. B., Song, Q., & Zhang, P. (1997). Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones. Journal of the Chemical Society, Perkin Transactions 1, (2), 191-194. URL:[Link]
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PubChem. (2026). 1-(4-fluoro-2-methylphenyl)piperidin-4-one (Structural Class Analog). URL:[Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link]
